4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
Significance of Pyrrolo[2,3-d]pyrimidine Scaffolds in Modern Chemical and Biological Sciences
The pyrrolo[2,3-d]pyrimidine framework is considered a "privileged structure" in drug discovery. nih.govbenthamdirect.comresearchgate.net This is due to its ability to serve as a foundation for developing ligands for numerous biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, antibacterial, and anti-neurodegenerative effects. nih.govbenthamdirect.comresearchgate.net
A primary area of focus for pyrrolo[2,3-d]pyrimidine-based compounds is the inhibition of protein kinases. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. acs.org Researchers have successfully designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives that selectively inhibit various kinases, leading to the development of targeted therapies. nih.govnih.gov For instance, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutant forms that confer resistance to earlier generations of drugs. researchgate.netnih.gov Other kinases targeted by this scaffold include RET kinase (implicated in thyroid and lung cancers) researchgate.netnih.gov, Focal Adhesion Kinase (FAK) researchgate.net, and Colony-Stimulating Factor-1 Receptor (CSF1R). acs.orgntnu.no
The versatility of the pyrrolo[2,3-d]pyrimidine scaffold allows for synthetic modification at several positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. benthamdirect.com This has led to the creation of extensive libraries of compounds, each with potentially unique biological activity profiles. acs.org The ongoing investigation into this scaffold continues to yield novel compounds with significant therapeutic potential. nih.gov
Table 1: Examples of Biological Targets for Pyrrolo[2,3-d]pyrimidine Derivatives
| Target Kinase | Associated Disease Area | Reference |
|---|---|---|
| EGFR (Epidermal Growth Factor Receptor) | Non-Small Cell Lung Cancer (NSCLC) | nih.gov |
| RET (Rearranged during Transfection) | Thyroid Cancer, NSCLC | nih.gov |
| FAK (Focal Adhesion Kinase) | Cancer Cell Migration and Invasion | researchgate.net |
| CSF1R (Colony-Stimulating Factor-1 Receptor) | Inflammatory Disorders, Cancer | acs.orgntnu.no |
| Wee1 Kinase | Cancer (Cell Cycle Checkpoint) | nih.gov |
| Protein Kinase B (Akt) | Cancer (Growth and Survival Pathways) | nih.gov |
Historical Context and Evolution of Research on 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine and its Analogs
Research into pyrrolo[2,3-d]pyrimidines has evolved significantly over the decades. Initial studies focused on establishing fundamental synthetic routes to construct the core heterocyclic system. benthamdirect.comresearchgate.net These early methods laid the groundwork for accessing the scaffold, often starting from substituted pyrimidine (B1678525) or pyrrole (B145914) precursors. benthamdirect.comdocumentsdelivered.com
The introduction of halogenated intermediates like 4-bromo-7H-pyrrolo[2,3-d]pyrimidine was a crucial step in the evolution of this research area. The bromine atom at the C4 position serves as a versatile chemical handle, enabling a wide range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. nih.gov This has allowed for the systematic and efficient synthesis of diverse libraries of 4-substituted analogs.
The specific compound, this compound, combines this reactive bromine site with an amino group at the C2 position, offering multiple points for chemical modification. Research has leveraged this intermediate to explore structure-activity relationships (SAR) extensively. nih.gov For example, derivatives have been synthesized by reacting the 4-bromo intermediate with various amines to create potent inhibitors of protein kinases like Akt and RET. nih.govnih.gov
The evolution of research can be seen as a progression from the synthesis of the basic scaffold to the strategic design of highly potent and selective multi-targeted or single-targeted inhibitors. nih.gov For instance, recent work has focused on developing halogenated pyrrolo[2,3-d]pyrimidine derivatives as multi-targeted kinase inhibitors, demonstrating the continued refinement and sophistication of drug design strategies based on this core structure. nih.gov The journey from a simple heterocyclic compound to clinically evaluated drug candidates illustrates the enduring importance of the pyrrolo[2,3-d]pyrimidine scaffold and its key intermediates like this compound in medicinal chemistry.
Table 2: Key Analogs and Derivatives in Research
| Compound/Derivative Class | Research Focus/Significance | Reference |
|---|---|---|
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | A key building block for synthesizing various kinase inhibitors and antiviral agents. | researchgate.netmdpi.com |
| Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' | Development of multi-targeted kinase inhibitors with cytotoxic effects against cancer cell lines. | nih.gov |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Optimization for potent and orally bioavailable inhibitors of Protein Kinase B (Akt). | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | Explored as a bioisostere of the pyrrolo[2,3-d]pyrimidine scaffold for RET kinase inhibition. | nih.gov |
| 3-{(3R, 4R)-4-methyl-(7H-pyrrolo[2,3-d] pyrimidin-4-yl)-amino}-piperidin-1-yl)-3-oxo- propionitrile | A complex derivative developed as a Janus kinase (JAK) inhibitor. | google.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-1-2-9-5(3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHBUZIEWGLSMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619379 | |
| Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848694-32-6 | |
| Record name | 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 Bromo 7h Pyrrolo 2,3 D Pyrimidin 2 Amine
Functionalization and Derivatization Strategies of the 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Scaffold
Modifications and Functionalization at the Amine Group (C2)
The primary amine at the C2 position of the this compound core is a key site for introducing structural diversity. Standard amine chemistry, such as acylation and alkylation, can be employed to append various functional groups, thereby modulating the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
Acylation Reactions: The C2-amino group readily undergoes acylation with acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide, which can serve as a crucial hydrogen bond donor or acceptor, influencing interactions with biological targets.
N-Alkylation Reactions: While direct N-alkylation of the C2-amine can be challenging to achieve selectively due to the potential for over-alkylation and competing reactions at other nitrogen atoms (N1, N3, N7), specific methods have been developed. These include reductive amination or specialized catalytic systems that can favor mono-alkylation. rsc.orgrsc.org For instance, the Hofmann N-alkylation using catalytic amounts of alkyl halides in the presence of a base provides an efficient route for such transformations. rsc.org Modern metallaphotoredox platforms also enable the coupling of N-nucleophiles with a wide range of alkyl bromides under mild, room-temperature conditions. nih.gov
Table 1: Representative Functionalization Reactions at the C2-Amine Group
| Reaction Type | Reagents & Conditions | Product Structure | Description |
|---|---|---|---|
| Acylation | Acetyl chloride, Pyridine (B92270), CH₂Cl₂, 0 °C to rt | ![]() | Formation of an acetamide (B32628) derivative. The pyridine acts as a base to neutralize the HCl byproduct. |
| N-Alkylation (Hofmann) | Benzyl (B1604629) bromide (catalytic), Na₂CO₃, Alcohol, Heat | ![]() | Introduction of a benzyl group onto the C2-amine via a catalytic Hofmann N-alkylation protocol. rsc.org |
Transformations at the Pyrrole (B145914) Nitrogen (N7) and Pyrimidine (B1678525) Ring
The pyrrole nitrogen (N7) and the C4-bromo position on the pyrimidine ring are primary sites for extensive chemical modification, enabling the attachment of diverse substituents that can significantly impact biological activity and pharmacokinetic properties.
Transformations at the Pyrrole Nitrogen (N7): The N7 position is readily functionalized through N-alkylation reactions. Deprotonation of the pyrrole NH with a suitable base, such as cesium carbonate (Cs₂CO₃) or via phase-transfer catalysis, generates a nucleophilic nitrogen that reacts with various electrophiles like alkyl halides or tosylates. mdpi.comnih.gov This allows for the introduction of a wide range of alkyl and substituted alkyl groups, which can occupy specific pockets in target proteins. For example, reaction with (bromomethyl)cyclopropane (B137280) in DMF using Cs₂CO₃ as a base affords the N7-cyclopropylmethyl derivative. nih.gov
Transformations at the Pyrimidine Ring (C4): The bromine atom at the C4 position is an exceptionally versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo substituent is highly amenable to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is frequently employed to introduce aryl or heteroaryl groups by reacting the bromo-scaffold with various boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base. nih.gov This reaction is fundamental in building biaryl structures common in kinase inhibitors.
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the C4-bromide by a variety of nucleophiles. Amines, in particular, are commonly used to generate 4-amino substituted derivatives. These reactions can be performed under thermal conditions or promoted by acid catalysis. nih.govmdpi.com For instance, heating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines leads to the corresponding 4-amino products. nih.gov
Table 2: Representative Transformations at N7 and C4 Positions
| Position | Reaction Type | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| N7 | N-Alkylation | (Bromomethyl)cyclopropane, Cs₂CO₃, DMF, 70 °C | N7-alkylated pyrrolopyrimidine | nih.gov |
| N7 | N-Alkylation | Ethyl 3-bromopropionate, Phase-Transfer Catalyst (TBAHS), NaOH(aq), Benzene/DME | N7-propanoic acid ester derivative | mdpi.com |
| C4 | Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME, Reflux | 4-Aryl-pyrrolopyrimidine | nih.gov |
| C4 | Nucleophilic Aromatic Substitution (SₙAr) | Aniline derivatives, HCl (cat.), Water, Heat | 4-(Arylamino)-pyrrolopyrimidine | nih.gov |
| C4 | Nucleophilic Aromatic Substitution (SₙAr) | Piperidine derivatives, DIPEA, 2-Methoxyethanol, 100 °C | 4-(Piperidin-1-yl)-pyrrolopyrimidine | acs.org |
Mechanistic Insights into Chemical Transformations
Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting outcomes. The reactions at the C4 position, namely nucleophilic aromatic substitution and palladium-catalyzed coupling, are governed by distinct and well-studied mechanistic pathways.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr) at C4: The high reactivity of the C4 position towards nucleophilic attack is a result of the electron-withdrawing nature of the pyrimidine ring nitrogens. The SₙAr reaction proceeds through a two-step addition-elimination mechanism.
Nucleophilic Attack: A nucleophile (e.g., an amine) attacks the C4 carbon, which bears the bromine leaving group. This step involves the formation of a high-energy, anionic tetrahedral intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily broken during this step.
Stabilization of the Intermediate: The stability of the Meisenheimer complex is the key to the reaction's feasibility. The negative charge is resonance-stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. Attack at C4 (or C2) is favored over other positions because the resulting negative charge can be effectively placed on an adjacent nitrogen atom, which is more stabilizing than having it reside solely on carbon atoms. google.com
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the bromide ion, leading to the final substituted product.
In acid-catalyzed aminations, the reaction rate can be influenced by the protonation state of the incoming amine nucleophile. While acid can activate the substrate, excessive acid will protonate the amine, rendering it non-nucleophilic and potentially leading to competing solvolysis reactions with the solvent. nih.gov
Mechanism of Suzuki-Miyaura Coupling at C4: The Suzuki-Miyaura reaction is a powerful C-C bond-forming process that operates via a palladium-based catalytic cycle.
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition into the carbon-bromine bond at the C4 position of the pyrrolopyrimidine. This forms a square planar Pd(II) complex.
Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base (like Na₂CO₃ or K₃PO₄) to form a more nucleophilic boronate species. This species then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center, displacing the halide.
Reductive Elimination: The final step is reductive elimination from the diorganopalladium(II) complex. The two organic ligands couple to form the new C-C bond, yielding the 4-aryl-pyrrolopyrimidine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
This catalytic cycle allows for the efficient construction of complex molecular architectures from the this compound core under relatively mild conditions.
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Application of High-Resolution NMR Spectroscopy for Complex Derivative Structures
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the intricate structures of pyrrolo[2,3-d]pyrimidine derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structure assignment.
In a study on related 2-amino-pyrrolo[2,3-d]pyrimidine derivatives, ¹H NMR spectroscopy was used to confirm their synthesis. nih.gov For instance, the spectrum of 2-Amino-4-oxo-6-benzyl-pyrrolo[2,3-d]pyrimidine showed characteristic signals including a singlet for the C5-proton at δ 5.84 ppm and a broad singlet for the exchangable NH₂ protons at δ 6.0 ppm. nih.gov The protons of the pyrimidine (B1678525) and pyrrole (B145914) rings typically resonate in distinct regions, and their coupling patterns provide critical connectivity data.
¹H NMR Spectroscopic Data for Selected 2-Amino-Pyrrolo[2,3-d]pyrimidine Derivatives (Solvent: DMSO-d₆) nih.gov
| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 2-Amino-4-oxo-6-benzyl-pyrrolo[2,3-d]pyrimidine (15a) | CH₂ | 3.91 | s |
| C5-H | 5.84 | s | |
| NH₂ | 6.0 | br s | |
| Ar-H | 7.10–7.30 | m | |
| NH (pyrrole) | 11.10 | br s | |
| NH (pyrimidine) | 11.78 | s | |
| 2-Amino-4-(N-methyl-m-bromoanilino)-6-benzyl-pyrrolo[2,3-d]pyrimidine (4) | NCH₃ | 3.42 | s |
| CH₂ | 3.68 | s | |
| C5-H | 4.34 | s | |
| NH₂ | 5.63 | br s | |
| Ar-H | 7.1–7.4 | m | |
| NH (pyrrole) | 10.77 | br s |
Key: s = singlet, br s = broad singlet, m = multiplet
Similarly, ¹³C NMR provides data on the carbon skeleton. For various 4-substituted-7H-pyrrolo[2,3-d]pyrimidines, distinct chemical shifts are observed for the carbons of the fused heterocyclic core, typically in the range of δ 100-160 ppm. mdpi.comrsc.org
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI⁺), provides highly accurate mass measurements, which helps to confirm the molecular formula.
For example, HRMS analysis of various 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidine derivatives consistently provides experimental mass-to-charge ratios (m/z) that closely match the calculated values for the protonated molecule [M+H]⁺. mdpi.com This confirms the successful synthesis and identity of the derivatives. The presence of the bromine atom in 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine would be readily identifiable by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da (for the ⁷⁹Br and ⁸¹Br isotopes).
High-Resolution Mass Spectrometry (HRMS) Data for Selected Pyrrolo[2,3-d]pyrimidine Derivatives mdpi.com
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z |
|---|---|---|---|
| 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (34b) | C₁₃H₁₁ClN₃ | 244.0636 | 244.0636 |
| 4-Chloro-7-(naphthalen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine (34l) | C₁₇H₁₃ClN₃ | 294.0793 | 294.0787 |
| 3-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile (34j) | C₁₄H₁₀ClN₄ | 269.0589 | 269.0560 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This technique would be the ultimate method to confirm the planar structure of the pyrrolo[2,3-d]pyrimidine core and the specific positions of the bromo and amine substituents in this compound.
While specific crystallographic data for this compound were not available in the consulted research, studies on related compounds like 5-Bromo-2-chloropyrimidin-4-amine have utilized this method to detail intermolecular interactions, such as N—H···N hydrogen bonds, which form supramolecular networks. researchgate.net Such analyses would be crucial for understanding the solid-state properties and intermolecular recognition patterns of the target compound.
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Property Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to characterize functional groups and conjugated π-systems, respectively.
Infrared (IR) Spectroscopy IR spectroscopy is particularly useful for identifying the presence of specific functional groups. In the context of this compound, key vibrational bands would include N-H stretching from the pyrrole and amine groups, and C=N and C=C stretching from the aromatic rings. In a study of 7H-pyrrolo[2,3-d]pyrimidin-4-amine , characteristic IR bands were observed that confirm these structural features. nih.gov The formation of Schiff base derivatives from 4-aminopyrrolo[2,3-d]pyrimidine was confirmed by the disappearance of N-H stretching bands and the appearance of a new azomethine (C=N) band. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and electronic charge distribution.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Studies on related heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine derivatives, utilize DFT calculations at levels like B3LYP/6-311G++ to determine optimized molecular geometries, including bond lengths and angles. researchgate.net Such calculations for fused pyrimidines confirm the planarity of the ring system, which is crucial for its aromatic character and interactions. irjweb.comresearchgate.net
The analysis of electronic transitions, often performed with Time-Dependent DFT (TD-DFT), helps in understanding the optical properties of these compounds. researchgate.net These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for assessing the molecule's electronic behavior. researchgate.netaimspress.com
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. aimspress.com For aromatic heterocyclic systems like pyrrolo[2,3-d]pyrimidines, MEP analysis typically reveals negative potential regions (colored red or yellow) around the electronegative nitrogen atoms of the pyrimidine (B1678525) ring. researchgate.net These sites are indicative of susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around hydrogen atoms, marking them as sites for potential nucleophilic attack. researchgate.net
Frontier Molecular Orbitals, specifically the HOMO and LUMO, are key to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov In related pyrimidine derivatives, the HOMO is often localized over the electron-rich pyrrole (B145914) ring, while the LUMO is distributed across the electron-deficient pyrimidine ring, facilitating intramolecular charge transfer. researchgate.net This separation of orbitals is a key feature that influences the molecule's interactions and properties.
Molecular Modeling and Simulation Approaches for Ligand-Target Interactions
Molecular modeling techniques are essential for predicting how a ligand, such as a 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivative, might bind to a biological target, typically a protein.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to study the interactions of 7H-pyrrolo[2,3-d]pyrimidine derivatives with various protein kinases, which are important targets in cancer therapy. bohrium.comnih.gov
Studies have shown that these derivatives are effective ATP-competitive inhibitors, binding within the ATP-binding pocket of kinases. mdpi.com A common interaction pattern involves the formation of one or two hydrogen bonds between the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core and the backbone residues of the kinase hinge region. mdpi.comnih.gov For example, docking studies of four different 7H-pyrrolo[2,3-d]pyrimidine inhibitors against p21-activated kinase 4 (PAK4) showed that all compounds formed double hydrogen bonds with the hinge residue Leu398. mdpi.com The specific substituents on the scaffold then modulate the binding affinity through additional hydrogen bonds and hydrophobic interactions. mdpi.comnih.gov
Table 1: Docking Affinities of 7H-pyrrolo[2,3-d]pyrimidine Derivatives against PAK4 This table presents the binding affinities calculated from molecular docking studies of four inhibitor compounds with the PAK4 protein.
| Inhibitor | Binding Affinity (kJ·mol⁻¹) mdpi.com |
|---|---|
| Inhibitor 5n | -36.784 |
| Inhibitor 5h | -35.530 |
| Inhibitor 5g | -35.530 |
| Inhibitor 5e | -34.694 |
Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of the stability of a ligand-protein complex. nih.gov For 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations have been used to confirm the stability of binding modes predicted by docking. mdpi.comnih.gov The root mean square deviation (RMSD) of the protein and ligand atoms is monitored throughout the simulation to assess conformational stability. tandfonline.com
In a study of inhibitors targeting PAK4, MD simulations showed that the key hydrogen bonds with the hinge region were maintained, confirming a stable binding mode. mdpi.comnih.gov Similarly, MD simulations of pyrrolo[2,3-d]pyrimidine derivatives targeting CDK4/6 revealed stable RMSD values, indicating that the compounds remained securely in the binding pocket throughout the simulation. tandfonline.com
Table 2: RMSD Values from Molecular Dynamics Simulations of Pyrrolo[2,3-d]pyrimidine Derivatives with CDK4/6 This table shows the Root Mean Square Deviation (RMSD) values for three compounds, indicating the stability of their complex with the CDK4/6 protein during a molecular dynamics simulation.
| Compound | RMSD (Å) tandfonline.com |
|---|---|
| Compound R1 | 1.649 |
| ZINC91325512 | 1.733 |
| ZINC04000264 | 1.610 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates. nih.goveurekaselect.com
For 7H-pyrrolo[2,3-d]pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully developed. nih.gov In one such study on pyrrolo[2,3-d]pyrimidin-4-amine derivatives as Janus kinase 1 (JAK1) inhibitors, a receptor-based CoMFA model with high statistical significance was generated. nih.gov These models produce contour maps that highlight regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity. This information provides crucial guidance for designing new derivatives with enhanced potency. nih.gov QSAR models have also been developed for derivatives of this scaffold targeting Bruton's tyrosine kinase (BTK), demonstrating robust statistical performance and strong predictive ability. nih.goveurekaselect.comresearchgate.net
Table 3: Statistical Parameters for a 3D-QSAR (CoMFA) Model of JAK1 Inhibitors This table displays the validation metrics for a Comparative Molecular Field Analysis (CoMFA) model developed for pyrrolo[2,3-d]pyrimidin-4-amine derivatives, indicating its predictive power.
| Model | q² (Cross-validated) nih.gov | r² (Non-cross-validated) nih.gov |
|---|---|---|
| Ligand-based CoMFA | 0.50 | 0.96 |
| Receptor-based CoMFA | 0.78 | 0.98 |
Virtual Screening and In Silico Drug Design Methodologies
Detailed research findings specifically for this compound in virtual screening and in silico drug design are not available in the reviewed literature.
Data Tables
Due to the lack of specific research on this compound in this context, no data tables can be generated.
Pre Clinical Biological and Biochemical Research Applications Molecular and Cellular Level
Investigation of Molecular Target Interactions and Enzyme Inhibition
The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized for the design of kinase inhibitors. mdpi.com These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases to block the phosphorylation of downstream protein substrates. This action disrupts cellular signaling pathways crucial for cell proliferation and survival.
Kinase Inhibition Profiles of 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine Analogs
Analogs built upon the 7H-pyrrolo[2,3-d]pyrimidine framework have been synthesized and evaluated against a wide array of protein kinases, demonstrating a broad spectrum of inhibitory activity. The specific substitutions on the pyrrolopyrimidine ring system are critical in determining the potency and selectivity of these inhibitors.
P21-Activated Kinase 4 (PAK4): A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent PAK4 inhibitors. Notably, compound 5n from one study demonstrated an IC50 value of 2.7 nM against PAK4. bohrium.com Further investigation into this class of inhibitors showed that interactions with the hinge region of the kinase were crucial for their inhibitory capacity. nih.gov
Plasmodium falciparum Calcium-Dependent Protein Kinase 4 (PfCDPK4): In the search for novel antimalarial agents, 7H-pyrrolo[2,3-d]pyrimidine-4-amines were designed as "bumped kinase inhibitors" to target PfCDPK4. Several synthesized compounds showed significant inhibitory activity, with IC50 values ranging from 0.210 to 0.530 μM. nih.govnih.gov These compounds were also found to inhibit the related PfCDPK1. nih.gov
Epidermal Growth Factor Receptor (EGFR): The pyrrolo[2,3-d]pyrimidine scaffold is a well-established core for EGFR inhibitors. tandfonline.com Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives have shown significant inhibitory activity against EGFR, with one compound (5k) recording an IC50 of 40 nM. mdpi.comnih.gov Another series of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines also displayed nanomolar inhibition of EGFR. tandfonline.com Furthermore, methylation of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidine analogs was found to produce whole-cell EGFR inhibitors more cytotoxic than erlotinib. drugbank.com
Aurora Kinase A (AURKA): Researchers have successfully designed dual inhibitors targeting both AURKA and EGFR based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. A series of 18 compounds demonstrated micromolar inhibition of AURKA while maintaining nanomolar inhibition of EGFR. tandfonline.com
Colony-Stimulating Factor 1 Receptor (CSF1R): Through molecular hybridization and scaffold hopping approaches, novel pyridine-based pyrrolo[2,3-d]pyrimidine analogs have been developed as potent CSF1R inhibitors. nih.govnih.gov One lead compound, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b), exhibited low-nanomolar enzymatic activity. nih.govnih.gov Another series of 6-arylated pyrrolopyrimidines also yielded highly selective CSF1R inhibitors with subnanomolar enzymatic inhibition. acs.org
| Analog Class | Target Kinase | IC50 Value | Reference |
| 7H-pyrrolo[2,3-d]pyrimidine derivative (5n) | PAK4 | 2.7 nM | bohrium.com |
| 7H-pyrrolo[2,3-d]pyrimidine-4-amine derivatives | PfCDPK4 | 0.210–0.530 µM | nih.govnih.gov |
| Halogenated benzohydrazide (B10538) derivative (5k) | EGFR | 40 nM | mdpi.comnih.gov |
| N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines | AURKA | Micromolar range | tandfonline.com |
| Pyridine-based pyrrolo[2,3-d]pyrimidine analog (12b) | CSF1R | Low-nanomolar range | nih.govnih.gov |
| Halogenated benzohydrazide derivative (5k) | Her2 | Not specified | mdpi.comnih.gov |
| Halogenated benzohydrazide derivative (5k) | VEGFR2 | Not specified | mdpi.comnih.gov |
| Halogenated benzohydrazide derivative (5k) | CDK2 | Not specified | mdpi.comnih.gov |
Binding Affinity and Selectivity Studies at the Molecular Level
Molecular docking and dynamics simulations have been instrumental in elucidating the binding modes of these inhibitors. For PAK4 inhibitors, studies revealed strong interactions with the hinge region, β-sheets, and charged residues. nih.gov The pyrrole (B145914) NH and pyrimidine (B1678525) N1 atoms of the core scaffold are key, forming hydrogen bonds with the hinge backbone of the kinase, as seen in the interaction with CSF1R's Cys-666 residue. acs.org
Selectivity is a critical aspect of kinase inhibitor development. Research on CSF1R inhibitors based on this scaffold demonstrated excellent selectivity against other kinases in the platelet-derived growth factor receptor (PDGFR) family. acs.org Similarly, in the context of antiparasitic agents, the design of "bumped" kinase inhibitors targeting PfCDPK4 leverages a smaller gatekeeper residue in the parasite kinase compared to most human kinases, allowing for selective inhibition. nih.gov The strategic placement of substituents is crucial; for instance, methylation at the 4-N or N7 position of certain analogs was found to influence both the specificity and potency of receptor tyrosine kinase inhibition. drugbank.com
Cellular Response Studies in Research Cell Lines
The inhibitory action of these compounds at the molecular level translates into tangible effects on cellular behavior, which have been extensively studied in various research cell lines.
Cell Cycle Modulation and Apoptosis Induction in In Vitro Models
A common outcome of treating cancer cell lines with 7H-pyrrolo[2,3-d]pyrimidine-based kinase inhibitors is the induction of cell cycle arrest and apoptosis.
One potent PAK4 inhibitor, compound 5n, was shown to arrest MV4-11 cells at the G0/G1 phase and induce apoptosis. bohrium.com
A separate class of pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties also induced apoptosis and caused cell cycle arrest at various stages in different cancer cell lines. nih.gov
In HepG2 cells, a halogenated benzohydrazide derivative (compound 5k) was found to induce cell cycle arrest and apoptosis. mdpi.com
Similarly, new Mps1 inhibitors with the 7H-pyrrolo[2,3-d]pyrimidine structure impeded the proliferation of breast cancer cell lines (MCF-7 and 4T1) by inducing cell cycle arrest and apoptosis. nih.gov
| Cell Line | Compound Class | Cellular Effect | Reference |
| MV4-11 | PAK4 inhibitor (5n) | G0/G1 phase arrest, Apoptosis | bohrium.com |
| HepG2 | Halogenated benzohydrazide (5k) | Cell cycle arrest, Apoptosis | mdpi.com |
| MCF-7, 4T1 | Mps1 inhibitor (12) | Cell cycle arrest, Apoptosis | nih.gov |
| PC3, MCF-7, A549 | Urea-containing derivatives | Cell cycle arrest, Apoptosis | nih.gov |
Effects on Intracellular Signaling Pathways
The observed cellular responses are a direct consequence of the modulation of intracellular signaling pathways. By inhibiting specific kinases, these compounds block downstream signaling cascades. For example, the PAK4 inhibitor 5n was shown to regulate the phosphorylation of PAK4 within cells. bohrium.com
The induction of apoptosis is often mediated through the intrinsic, or mitochondrial, pathway. Studies have shown that treatment with these compounds leads to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as caspase-3, which carry out the process of apoptosis. mdpi.comnih.gov
Assessment of In Vitro Biological Activities Beyond Kinase Inhibition
While the primary focus of research on the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been on kinase inhibition, derivatives have demonstrated other significant biological activities in vitro.
Antiviral Activity: 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines have been identified as a new class of antiviral agents effective against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). mdpi.com Other nucleoside analogs based on this scaffold have shown activity against human cytomegalovirus (HCMV). nih.gov
Antiparasitic Activity: Beyond their action against P. falciparum kinases, nih.govnih.gov compounds with the 7H-pyrrolo[2,3-d]pyrimidine core have also been shown to be successful inhibitors of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. nih.gov
Antifolate Activity: A novel pyrrolo[3,2-d]pyrimidine antifolate (a related isomer) was found to target serine hydroxymethyltransferase (SHMT) in both the mitochondria and cytosol, as well as de novo purine (B94841) biosynthesis, highlighting an alternative mechanism for its antiproliferative effects. researchgate.net
Antibacterial and Antifungal Evaluations in Microbial Cultures
There is no available research detailing the specific antibacterial or antifungal properties of this compound in microbial cultures. Studies on other substituted pyrrolo[2,3-d]pyrimidine derivatives have indicated some antimicrobial potential. For instance, certain halogenated 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines have demonstrated activity against Staphylococcus aureus. nih.gov Furthermore, various other derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been synthesized and evaluated for their antibacterial and antifungal effects, with some showing activity against strains like Escherichia coli and Candida albicans. A separate study on pyrrolo[1,2-a]quinoline (B3350903) derivatives with a bromo substituent showed antifungal activity against C. albicans. nih.gov It is important to note that these results are for structurally related but distinct molecules.
Antiviral Activity in Cellular Infection Models
No direct research was found on the antiviral activity of this compound in cellular infection models. The antiviral potential of the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold has been explored, with studies on 4,7-disubstituted derivatives showing promise as agents against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). nih.govnih.gov These findings, however, are not specific to this compound.
Due to the absence of specific research on this compound for the outlined biological activities, no data tables can be generated.
Role As a Chemical Scaffold and Precursor in Advanced Organic Synthesis
Design and Synthesis of Advanced Pyrrolo[2,3-d]pyrimidine Derivatives for Research Probes
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of specialized molecules known as research probes. These probes are essential tools in chemical biology and medicinal chemistry for investigating biological processes, such as studying cellular signaling pathways and protein functions. The unique structure of 4-bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine allows for systematic structural modifications, enabling the synthesis of highly potent and selective research probes, particularly kinase inhibitors. acs.org
Kinases are a critical class of enzymes, and their dysregulation is implicated in diseases like cancer. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been successfully designed to target specific kinases by binding to their ATP-binding site, thereby inhibiting their function and disrupting disease-related signaling pathways. For instance, researchers have developed potent inhibitors for targets like Bruton's tyrosine kinase (BTK) and Leucine-Rich Repeat Kinase 2 (LRRK2) by elaborating on this core structure. acs.orgnih.gov The design process often involves structure-guided methods, where X-ray crystallography data of related compounds bound to a target kinase informs the synthesis of new, more potent derivatives. acs.org
The synthesis of these advanced derivatives typically begins with the this compound core. The bromine atom serves as a handle for introducing a wide variety of substituents via cross-coupling reactions, while the amine group can be modified or maintained to ensure crucial hydrogen-bonding interactions within the target protein's active site. acs.orgnih.gov This strategic functionalization leads to the generation of probes with high potency and selectivity, which are invaluable for studying the roles of specific kinases in health and disease. acs.org
Table 1: Examples of Pyrrolo[2,3-d]pyrimidine-Based Research Probes
| Target Kinase | Derivative Type | Research Application | Reference |
|---|---|---|---|
| Leucine-Rich Repeat Kinase 2 (LRRK2) | 2-[(1,3-dimethyl-1H-pyrazol-4-yl)amino] derivatives | Study of LRRK2 inhibition in neurodegenerative disease models. | acs.org |
| Bruton's Tyrosine Kinase (BTK) | Substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives | Investigation of B-cell signaling and potential treatments for rheumatoid arthritis. | nih.gov |
| Plasmodium falciparum CDPK4 | N-7 and C-5 substituted 7H-pyrrolo[2,3-d]pyrimidine-4-amines | Probing the life cycle of the malaria parasite to identify transmission-blocking agents. | nih.gov |
| EGFR, Her2, VEGFR2, CDK2 | Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | Multi-targeted probes for studying cancer cell proliferation and apoptosis. | nih.gov |
Utility in Combinatorial Chemistry and Chemical Library Synthesis
Combinatorial chemistry is a powerful strategy for rapidly generating a large number of diverse molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads or research probes. The this compound scaffold is exceptionally well-suited for this approach due to its multiple points of diversification. nih.gov
The core structure possesses several reactive sites that can be independently modified. The bromine atom at the C4-position is readily displaced or used in cross-coupling reactions, the N7-position of the pyrrole (B145914) ring can be alkylated or arylated, and the C2-amine can be functionalized. nih.govmdpi.commdpi.com This multi-faceted reactivity allows for the systematic and parallel synthesis of extensive libraries of related compounds.
For example, a library can be constructed by first reacting the N7-position with a set of different alkyl halides. Each of these products can then be subjected to a Suzuki-Miyaura coupling reaction at the C4-position using a diverse array of boronic acids. nih.gov This combinatorial approach can generate thousands of unique compounds from a small number of starting materials. Such libraries of pyrrolo[2,3-d]pyrimidine derivatives have been instrumental in screening for inhibitors against a wide range of kinase targets, leading to the discovery of new lead compounds for drug development. nih.govmdpi.com
Development of this compound as a Versatile Synthetic Intermediate
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, making it a valuable and versatile intermediate in multi-step organic synthesis. The bromine atom at the electron-deficient C4-position of the pyrimidine (B1678525) ring is particularly important, as it provides a reactive site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Key transformations involving this intermediate include:
Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an excellent substrate for reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines). mdpi.com These reactions are fundamental in modern medicinal chemistry for installing diverse aryl, heteroaryl, and amino groups at the C4-position, which is crucial for modulating the biological activity and pharmacokinetic properties of the resulting molecules. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, such as amines, thiols, or alkoxides. This allows for the direct introduction of a wide range of functional groups, further expanding the synthetic possibilities. For example, reaction with various amines is a common strategy to build derivatives targeting kinases. nih.govmdpi.com
The pyrrole nitrogen (N7) can also be readily functionalized, typically via alkylation, providing another point for structural modification. nih.gov This versatility allows chemists to precisely tailor the structure of the final compound to achieve desired properties, solidifying the role of this compound as a key building block in the synthesis of complex heterocyclic compounds. glpbio.com
Table 2: Key Synthetic Reactions of this compound and its Analogs
| Reaction Type | Position | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C4-Position | Aryl/heteroaryl boronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/heteroaryl-pyrrolo[2,3-d]pyrimidines | nih.gov |
| Nucleophilic Substitution | C4-Position | Amines, DIPEA, 2-methoxyethan-1-ol, 100 °C | 4-Amino-pyrrolo[2,3-d]pyrimidines | mdpi.com |
| N-Alkylation | N7-Position | Alkyl halides (e.g., (bromomethyl)cyclopropane), Base (e.g., Cs₂CO₃), DMF, 70 °C | 7-Alkyl-pyrrolo[2,3-d]pyrimidines | nih.gov |
| Iodination | C5-Position | N-Iodosuccinimide (NIS), Chloroform, reflux | 5-Iodo-pyrrolo[2,3-d]pyrimidines | nih.gov |
Future Research Directions and Unexplored Avenues
Emerging Synthetic Methodologies and Green Chemistry Approaches for the Pyrrolo[2,3-d]pyrimidin-2-amine Scaffold
The development of efficient and sustainable synthetic routes is paramount for the future exploration of the pyrrolo[2,3-d]pyrimidine scaffold. While traditional methods like Sonogashira and Suzuki-Miyaura cross-coupling reactions are well-established for modifying this core, the focus is shifting towards more advanced and environmentally benign techniques. nih.gov
The adoption of flow chemistry and continuous manufacturing represents a significant leap forward for the synthesis of pharmaceutical intermediates. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, higher yields, and reduced waste. For the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for managing exothermic reactions or handling unstable intermediates.
Pharmaceutical giants like AstraZeneca have already demonstrated the power of continuous manufacturing, showing that it leads to more compact and sustainable production lines with reduced energy consumption and raw material use. zeton.com Applying this "ContiUnity" backbone approach could streamline the multi-step synthesis of complex 4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine analogs, accelerating the production of libraries for high-throughput screening and facilitating a faster transition from laboratory-scale synthesis to clinical and commercial production. zeton.com
Modern synthetic chemistry is increasingly turning to photocatalysis and electrocatalysis to forge chemical bonds under mild conditions, often avoiding the need for harsh reagents or pre-functionalized starting materials. For the pyrrolo[2,3-d]pyrimidine scaffold, these methods open up new avenues for direct C-H functionalization, a long-standing goal in organic synthesis.
The electron-rich nature of the pyrrole (B145914) ring within the 7-deazapurine system makes it a prime candidate for such transformations. nih.gov Future research could focus on developing photocatalytic methods for the direct arylation or alkylation of the pyrrole moiety, bypassing the need for halogenation/borylation sequences. Similarly, electrocatalysis could provide a powerful tool for regioselective functionalization, driven by the inherent electronic properties of the heterocyclic system. Recent advancements in the regioselective bromination of similar nitrogen heterocycles using mild reagents highlight the potential for developing highly controlled synthetic strategies. nih.gov
Advanced Computational Prediction of Novel Bioactivities and Molecular Properties
In silico methods are indispensable in modern drug discovery, enabling the rapid screening of virtual libraries and the prediction of biological activities before undertaking costly and time-consuming synthesis. nih.govelsevierpure.com For derivatives of this compound, computational tools are crucial for predicting their potential as therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed for various pyrrolo[2,3-d]pyrimidine derivatives, providing insights into the structural features required for inhibiting specific targets like Janus kinase 1 (JAK1) and cyclin-dependent kinase 4 (CDK4). benthamdirect.comnih.goveurekaselect.com These models use molecular descriptors to correlate a compound's structure with its biological activity, guiding the design of more potent and selective inhibitors. arabjchem.orgresearchgate.net For instance, 3D-QSAR studies have generated predictive models with high correlation coefficients (r² values often exceeding 0.9), which are then used to design novel compounds with enhanced predicted activity. benthamdirect.comnih.gov
Future efforts will likely involve the use of more sophisticated machine learning and artificial intelligence algorithms to build more accurate and predictive models. nih.gov These advanced models can handle vast datasets and complex, non-linear relationships, allowing for the prediction of not only bioactivity but also pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity). eurekaselect.commdpi.com The integration of molecular docking, molecular dynamics simulations, and free energy calculations will provide a deeper understanding of the binding interactions between the ligands and their protein targets at an atomic level. nih.gov
| Computational Method | Application | Key Findings/Goals | Reference |
|---|---|---|---|
| 3D-QSAR (CoMFA/CoMSIA) | JAK1 and CDK4 Inhibition | Development of predictive models (q² > 0.7, r² > 0.9) to guide the design of new inhibitors with high predicted potency. | benthamdirect.comnih.gov |
| Molecular Docking | Multi-target Kinase Inhibition (EGFR, Her2, VEGFR2) | Identifies key binding interactions and preferred conformations within the kinase active site, corroborating experimental findings. | nih.gov |
| Molecular Dynamics (MD) Simulations | JAK1 Inhibition | Analyzes the stability of ligand-protein complexes and identifies crucial hydrogen bond interactions with key residues. | nih.gov |
| ADMET Prediction | CDK4 Inhibition | Predicts drug-likeness and toxicity profiles to prioritize compounds with favorable pharmacokinetic properties for further development. | benthamdirect.comeurekaselect.com |
| Machine Learning / AI | Bioactivity Prediction | Utilizes neural networks and other algorithms to screen large compound libraries and predict bioactivity with high accuracy (>90%). | nih.gov |
Integration of this compound into Chemical Biology Tools and Probes
Chemical probes are essential tools for dissecting complex biological processes. Affinity-based probes, which typically consist of a high-affinity ligand, a reactive group, and a reporter tag, allow for the covalent labeling and subsequent identification of protein targets within their native cellular environment. nih.govresearchgate.net
The this compound scaffold is an ideal starting point for the synthesis of such probes. The bromine atom at the C4 position is a versatile chemical handle that can be readily modified through cross-coupling reactions to attach a linker connected to a photoreactive group (like a diazirine) and a reporter tag (like an alkyne for click chemistry). This modular approach allows for the creation of a library of probes to profile the activity of specific enzyme families, such as protein kinases.
The design of these affinity probes is critical; the ligand must retain high affinity for the target, and the linker must be positioned so as not to disrupt this binding. nih.gov Successful probes based on kinase inhibitors have been used in quantitative chemical proteomics experiments to identify dozens of specific kinase targets in complex cell lysates, demonstrating the power of this approach to study enzyme function and inhibitor selectivity in a physiologically relevant context. nih.gov Future research will focus on developing novel probes from the this compound core to explore new target classes and to visualize protein-drug interactions in living cells.
Exploration of Structure-Activity Relationships for Multi-Targeting Approaches
The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a strategy to combat complex diseases like cancer and overcome drug resistance. nih.gov The pyrrolo[2,3-d]pyrimidine scaffold is particularly well-suited for the development of multi-targeted inhibitors due to its structural similarity to the ATP molecule, allowing it to bind to the ATP-binding site of numerous kinases. nih.govnih.gov
Structure-activity relationship (SAR) studies are fundamental to this approach. By systematically modifying the substituents at various positions of the this compound core, researchers can fine-tune the selectivity and potency of the resulting compounds against a desired panel of targets. For example, studies have shown that introducing halogenated benzylidene benzohydrazide (B10538) moieties at the C4-amino position can lead to compounds with potent, multi-targeted inhibitory activity against key cancer-related kinases like EGFR, Her2, and VEGFR2. nih.gov
Future research will focus on a more rational design of multi-target agents, guided by computational models that can predict the activity of a single compound against multiple proteins simultaneously (multi-target QSAR). frontiersin.org The goal is to create molecules with a precisely tailored polypharmacological profile, maximizing therapeutic efficacy while minimizing off-target effects. The strategic placement of different functional groups on the 7-deazapurine core will be key to achieving this balance. For instance, SAR studies on 7-deazapurine analogues have shown that substituents at the C6 and C7 positions significantly influence binding affinity and selectivity. nih.govnih.govmdpi.com
| Position Modified | Substituent Type | Effect on Activity/Selectivity | Target Class | Reference |
|---|---|---|---|---|
| C4-amino | Halogenated benzylidene benzohydrazides | Creation of potent multi-targeted inhibitors. | Receptor Tyrosine Kinases (EGFR, Her2, VEGFR2) | nih.gov |
| N7 | Substituted benzyl (B1604629) groups | Critical for modulating antiviral activity against flaviviruses. | Viral Proteins (Zika, Dengue) | mdpi.com |
| C6 | Benzylthio group | The 7-deazapurine core provides flexibility, allowing better fit into the hydrophobic pocket of the enzyme. | Adenosine Kinase | nih.gov |
| C5 | Bulky aromatic groups | Designed to bind in the hydrophobic pocket adjacent to the gatekeeper residue. | Calcium-Dependent Protein Kinases (PfCDPK) | nih.gov |
Q & A
Q. Basic
- 1H NMR : Look for characteristic signals: aromatic protons in the pyrrole and pyrimidine rings (δ 6.0–8.5 ppm), NH2 groups (δ ~5.7 ppm, broad singlet), and bromine-induced deshielding effects .
- 13C NMR : Carbons adjacent to bromine (C4) show downfield shifts (~120–130 ppm), while pyrimidine carbons (C2, C6) appear at ~150–160 ppm .
- HRMS : The molecular ion [M+H]+ should match the calculated mass (e.g., C7H6BrN4: 241.98 g/mol), with isotopic patterns confirming bromine presence .
What methodologies are recommended for optimizing the chlorination/bromination steps in pyrrolo[2,3-d]pyrimidine derivatives?
Q. Advanced
- Reagent Selection : Use N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for controlled halogenation. For example, chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol with POCl3 at 80°C achieves >90% yield .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity, while additives like DIPEA reduce side reactions .
- Monitoring : Employ TLC or in situ IR to track reaction progress and avoid over-halogenation .
How can contradictory kinase inhibition data for this compound derivatives be resolved?
Q. Advanced
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm inhibition of targets like EGFR or CDK2 .
- Structural Analysis : Compare binding modes via molecular docking. For instance, the ethyl group in 4-chloro-5-ethyl derivatives enhances hydrophobic interactions with kinase active sites, explaining higher potency than bromo analogs .
- Cellular Context : Test derivatives in isogenic cell lines (e.g., EGFR wild-type vs. mutant) to isolate mechanism-specific effects .
What strategies improve the solubility of this compound in biological assays?
Q. Advanced
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) at the NH2 position, as seen in related pyrrolo[2,3-d]pyrimidine prodrugs .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assays .
- Salt Formation : Explore HCl or mesylate salts, which improve solubility while retaining activity .
How can computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?
Q. Advanced
- DFT Calculations : Model transition states for Suzuki-Miyaura couplings to identify optimal Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3) .
- Machine Learning : Train models on datasets of similar reactions (e.g., Reaxys entries) to predict yields and regioselectivity .
- Docking Studies : Simulate interactions with coupling partners (e.g., aryl boronic acids) to prioritize substrates with steric accessibility at C4 .
What purification techniques are most effective for isolating this compound?
Q. Basic
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexanes (1:4 to 1:1) for baseline separation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals, confirmed by sharp melting points (e.g., 178–180°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve closely related impurities .
How can researchers design experiments to evaluate antiangiogenic effects of this compound?
Q. Advanced
- In Vitro Models : Use HUVEC tube formation assays on Matrigel, measuring inhibition at IC50 values (e.g., 0.5–5 μM for VEGFR2 inhibitors) .
- In Vivo Models : Zebrafish embryo assays quantify intersegmental vessel disruption, while murine xenografts assess tumor vascularization .
- Biomarker Analysis : Quantify plasma VEGF levels via ELISA to correlate compound exposure with angiogenic suppression .
What are the implications of substituent positioning on the biological activity of pyrrolo[2,3-d]pyrimidines?
Q. Advanced
- C4 vs. C5 Substitution : Bromine at C4 enhances kinase selectivity (e.g., EGFR over CDK2), while ethyl groups at C5 improve membrane permeability .
- Amino Group at C2 : Critical for hydrogen bonding with kinase ATP pockets; methylation here reduces potency but improves metabolic stability .
- Comparative Studies : Analogs like 4-chloro-2-methyl derivatives show 10-fold lower IC50 values than bromo variants in kinase screens .
How can reaction scalability be achieved for multi-gram synthesis of this compound?
Q. Advanced
- Flow Chemistry : Continuous flow systems reduce exothermic risks during halogenation and improve mixing efficiency .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles for Suzuki couplings, achieving >90% recovery .
- Process Optimization : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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